N-(4-Bromophenyl)-6-nitroquinazolin-4-amine
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-6-nitroquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O2/c15-9-1-3-10(4-2-9)18-14-12-7-11(19(20)21)5-6-13(12)16-8-17-14/h1-8H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVZHKYNZHEAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: The bromophenyl group is introduced via bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-6-nitroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, Pd/C, ethanol.
Reduction: m-CPBA, dichloromethane.
Substitution: Thiols, amines, alkoxides, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Reduction: Formation of N-(4-Aminophenyl)-6-nitroquinazolin-4-amine.
Oxidation: Formation of quinazoline N-oxides.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Bromophenyl)-6-nitroquinazolin-4-amine is a quinazoline derivative with a bromophenyl group at the nitrogen atom and a nitro group at the sixth position of the quinazoline ring. It is primarily investigated for medicinal chemistry applications, specifically its anticancer properties, and in materials science for organic semiconductors and light-emitting diodes.
Medicinal Chemistry
N-(3-Bromophenyl)-6-nitroquinazolin-4-amine is investigated for its anticancer properties, particularly as a kinase inhibitor. Its mechanism involves binding to the ATP-binding site of specific kinases, disrupting signaling pathways that promote cancer cell proliferation and survival. This compound has shown promise in inhibiting various cancer cell lines, including those resistant to conventional therapies.
Case Studies
- A study demonstrated that derivatives of quinazoline compounds exhibited selective inhibition against EGFR mutants, showing significant anti-proliferative effects in non-small cell lung cancer (NSCLC) models with IC50 values as low as 0.008 μM against TEL-EGFR-L858R cells.
- Another investigation highlighted the compound's ability to induce G0-G1 phase cell cycle arrest in cancer cells, further supporting its potential as an effective anticancer agent.
- A comprehensive study evaluated the antitumor bioactivities of this compound against three human tumor cell lines, showing promising results with low IC50 values indicating strong inhibitory effects.
- In kinase profiling assays, this compound was found to inhibit multiple kinases involved in cancer signaling pathways, highlighting its broad-spectrum anticancer potential.
- N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines are more effective towards EGFR-mutant NSCLC cells than Spautin-1 and act as potent never in mitosis A related kinase 4 (NEK4) inhibitors (IC 50~1 µM) with moderate selectivity over other kinases .
Materials Science
The compound is also explored for its applications in organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties due to the presence of bromine and nitro groups make it suitable for developing advanced materials with specific optoelectronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. In the context of anticancer activity, the compound may inhibit key enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinazoline Core
6-Nitro vs. 6-Methoxy Substitutions
- Methoxy groups enhance lipophilicity, which may improve membrane permeability but reduce polar interactions in binding pockets .
Halogen Variations on the Phenyl Ring
6-Bromo-N-(4-fluorophenyl)quinazolin-4-amine ():
Replacing bromine with fluorine reduces molecular weight (318.15 g/mol vs. ~352 g/mol for the target compound) and alters steric and electronic profiles. Fluorine’s smaller size and higher electronegativity may enhance binding precision in hydrophobic pockets .
Anti-Inflammatory Effects
Substituted 6-nitroquinazolin-4-amine derivatives, including the target compound, demonstrate significant anti-inflammatory activity by inhibiting LPS-induced TNF-α and IL-6 expression. For example:
- N-(3-Chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (): Shows comparable efficacy to the target compound, with IC₅₀ values in the nanomolar range. The chloro-fluoro combination enhances halogen bonding with protein targets .
Kinase Inhibition
Physicochemical Properties
- The nitro group in the target compound reduces aqueous solubility but enhances stability in biological matrices.
Key Research Findings
Anti-Inflammatory Applications : Substituted 6-nitroquinazolin-4-amine derivatives, including the target compound, suppress pro-inflammatory cytokines (TNF-α, IL-6) in vitro, with EC₅₀ values < 100 nM .
Structural Insights : X-ray crystallography () and molecular docking () reveal that the bromophenyl group engages in hydrophobic interactions with kinase ATP-binding pockets, while the nitro group stabilizes charge-transfer complexes .
Toxicity Profile : Bromine-containing analogs show moderate cytotoxicity (CC₅₀ ~ 50 µM in HEK293 cells), suggesting a therapeutic window for further development .
Biological Activity
N-(4-Bromophenyl)-6-nitroquinazolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial properties. This article synthesizes the current understanding of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is a heterocyclic aromatic compound belonging to the quinazoline family. Its structural features include a bromophenyl group and a nitro substituent, which contribute to its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.
The primary mechanism of action for this compound involves the inhibition of specific kinases that are crucial for cancer cell proliferation. By binding to the ATP-binding sites of these enzymes, the compound disrupts signaling pathways essential for cell survival and growth, leading to apoptosis in cancer cells .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- In Vitro Studies : The compound has shown promising results against various cancer cell lines. For instance, it was tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay. Results indicated significant growth inhibition with an IC50 value that suggests potent anticancer activity .
- Structure-Activity Relationship (SAR) : Research indicates that modifications at the 4-position of the quinazoline ring can enhance or diminish anticancer activity. Compounds with electron-withdrawing groups at this position generally exhibit improved inhibitory effects on cell growth compared to those with electron-donating groups .
Antimicrobial Activity
This compound has also been assessed for antimicrobial properties:
- In Vitro Antimicrobial Testing : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. Studies utilized turbidimetric methods to evaluate its efficacy, revealing that certain derivatives exhibited significant antimicrobial effects .
Table 1: In Vitro Cytotoxicity and Antimicrobial Activity
Case Studies
- Anticancer Efficacy : A study conducted on various quinazoline derivatives, including this compound, highlighted its superior activity against MCF7 cells compared to other tested compounds. The study emphasized the importance of structural modifications in enhancing anticancer properties .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to target kinases involved in cancer progression. These studies provided insights into how structural variations affect binding interactions and biological efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-Bromophenyl)-6-nitroquinazolin-4-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution of 4-chloro-6-nitroquinazoline with 4-bromoaniline. Key parameters include:
- Solvent selection : Isopropanol or ethanol under reflux (80–90°C) .
- Base : Use of DIPEA (diisopropylethylamine) to deprotonate the aniline and facilitate substitution .
- Purification : Column chromatography (e.g., 0–15% EtOAc/heptane gradient) to isolate the product .
- Monitoring : TLC to track reaction progress and ensure completion .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology :
- NMR spectroscopy : and NMR in DMSO-d6 to confirm substitution patterns and nitro group placement .
- LCMS : High-resolution mass spectrometry to verify molecular weight (e.g., observed [M+1]<sup>+</sup> ion) .
- X-ray crystallography : For solid-state structure validation (e.g., using SHELXL for refinement and ORTEP-3 for visualization) .
Q. What are the best practices for crystallographic structure determination and validation?
- Methodology :
- Data collection : Use a Bruker SMART APEX CCD area detector with graphite-monochromated radiation .
- Refinement : SHELXL for small-molecule refinement, emphasizing hydrogen atom placement and thermal parameter adjustment .
- Validation : Check for PLATON alerts (e.g., voids, missed symmetry) and CIF format compliance using tools like checkCIF .
Advanced Research Questions
Q. How do substituents on the quinazoline core influence biological activity or target selectivity?
- Methodology :
- Structure-activity relationship (SAR) studies : Compare analogues (e.g., 6-nitro vs. 6-methoxy, bromophenyl vs. fluorophenyl) in enzyme inhibition assays (e.g., kinase profiling) .
- Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding modes with target proteins, focusing on nitro group interactions .
Q. How can discrepancies between experimental and computational data (e.g., hydrogen bonding patterns) be resolved?
- Methodology :
- Graph-set analysis : Apply Etter’s rules to categorize hydrogen-bonding motifs in crystallographic data .
- DFT calculations : Optimize molecular geometries at the B3LYP/6-31G* level to compare theoretical vs. experimental bond lengths/angles .
Q. What analytical techniques are critical for assessing purity and identifying degradation products?
- Methodology :
- HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) to quantify purity (>98%) and detect nitro group reduction byproducts .
- Stability studies : Accelerated degradation under heat/light (40–60°C, 75% RH) followed by LCMS to identify hydrolyzed or oxidized species .
Q. What strategies improve solubility and stability for in vitro assays?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
